molecular formula C13H15Cl2N5 B4895725 N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B4895725
M. Wt: 312.19 g/mol
InChI Key: OJBBALRRDKWVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as BCT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCT is a potent inhibitor of photosynthesis, and its unique chemical structure makes it an attractive candidate for use in herbicides and pesticides.

Scientific Research Applications

BCT has been extensively studied for its potential applications in herbicides and pesticides. Its inhibitory effect on photosynthesis makes it an attractive candidate for use in controlling weeds and other unwanted plants. In addition to its use in agriculture, BCT has also been studied for its potential applications in the treatment of cancer and other diseases.

Mechanism of Action

BCT works by inhibiting the electron transport chain in photosystem II of plants, leading to a disruption in the photosynthetic process. This results in the accumulation of reactive oxygen species, which ultimately leads to cell death. BCT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BCT has been shown to have a wide range of biochemical and physiological effects. In plants, BCT inhibits photosynthesis, leading to a reduction in growth and ultimately cell death. In animals, BCT has been shown to have both toxic and non-toxic effects, depending on the dose and duration of exposure. BCT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCT in laboratory experiments is its potent inhibitory effect on photosynthesis. This makes it an attractive candidate for use in studying the photosynthetic process and its regulation. However, one of the limitations of using BCT in laboratory experiments is its potential toxicity to animals and humans. Careful handling and proper safety precautions must be taken to avoid exposure to BCT.

Future Directions

There are several future directions for research on BCT. One area of research is the development of more potent and selective inhibitors of photosynthesis. Another area of research is the development of new applications for BCT, such as in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the potential toxicity of BCT to humans and animals, as well as its environmental impact.

Synthesis Methods

BCT can be synthesized through a multistep process involving the reaction of 4-chloroaniline with butylamine to form N-butyl-4-chloroaniline. This intermediate product is then reacted with cyanuric chloride to produce BCT. The synthesis of BCT is relatively straightforward and can be performed using standard laboratory equipment.

properties

IUPAC Name

4-N-butyl-6-chloro-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N5/c1-2-3-8-16-12-18-11(15)19-13(20-12)17-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBBALRRDKWVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-butyl-6-chloro-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

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